7-(2-Aminoethyl)theophylline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQHTZFMFGXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188711 | |
| Record name | 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35206-02-1 | |
| Record name | 7-(2-Aminoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35206-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035206021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Aminoethyl)theophylline | |
| Source | DTP/NCI | |
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| Record name | 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl- (9CI) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00188711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.655 | |
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| Record name | 7-(2-Aminoethyl)theophylline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8WQD8A7TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of 7 2 Aminoethyl Theophylline
Established Synthetic Routes for 7-(2-Aminoethyl)theophylline
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the modification of the theophylline (B1681296) scaffold at the N7 position.
Direct Aminoethylation and Alkylation of Theophylline Precursors
A primary method for synthesizing this compound involves the direct alkylation of theophylline. This is often accomplished by reacting theophylline with a suitable two-carbon synthon containing a leaving group and a protected or masked amino group. For instance, the alkylation of theophylline with 1-bromo-2-chloroethane (B52838) yields 7-(β-chloroethyl)theophylline. wikipedia.orgnih.gov This intermediate can then be reacted with an appropriate amine source to introduce the aminoethyl moiety. wikipedia.org
Another approach involves the reaction of theophylline with aziridine (B145994) in the presence of a base like potassium carbonate, which directly introduces the 2-aminoethyl group at the N7 position. oup.com This method provides a more direct route to the target compound.
The general scheme for the synthesis of theophylline itself often follows the Traube method, which involves the cyclization of a substituted diaminouracil derivative. chemicalbook.comasianpubs.org For example, reacting N,N-dimethylurea with cyanoacetic ether, followed by nitrosation, reduction, and cyclization with formamide, yields theophylline. chemicalbook.com
| Alkylating Agent | Intermediate Product | Reference |
| 1-bromo-2-chloroethane | 7-(β-chloroethyl)theophylline | wikipedia.orgnih.gov |
| Aziridine | This compound | oup.com |
Derivation from Related N7-Substituted Xanthines
This compound can also be synthesized from other N7-substituted xanthines. For example, fenethylline, which is 7-[2-(1-phenylpropan-2-ylamino)ethyl]theophylline, can be metabolized to form 7-aminoethyltheophylline. nih.gov This metabolic transformation involves the oxidative cleavage of the bond between the ethyl group and the amphetamine moiety. nih.gov While this is a metabolic process, it demonstrates the chemical possibility of cleaving larger substituents at the N7-aminoethyl position to yield the parent this compound.
Furthermore, derivatives like 7-(2-chloroethyl)-8-nitrotheophylline can be synthesized and subsequently reacted with various amines. researchgate.netijmspr.in While this specific example leads to further derivatization, the underlying principle of starting with a pre-functionalized N7-ethylxanthine is a valid synthetic strategy.
Synthesis of N7-Linked Aminoethyl-Theophylline Analogues
The primary amino group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogues with varied structural features.
Structural Variations of the Aminoethyl Moiety
The amino group of this compound can be readily reacted with various electrophiles to create analogues with modified aminoethyl side chains. For instance, reaction with methacryloyl chloride in a dimethylformamide-pyridine solution yields 7-(2-methacryloylaminoethyl)theophylline. oup.comoup.com This introduces a polymerizable group onto the theophylline scaffold.
Similarly, the amino group can undergo nucleophilic substitution reactions. For example, the synthesis of fenethylline involves the reaction of 7-(β-chloroethyl)theophylline with amphetamine, where the primary amine of amphetamine displaces the terminal chloride. wikipedia.org This principle can be extended to a variety of primary and secondary amines to generate a library of N-substituted aminoethyltheophylline derivatives.
Introduction of Additional Functional Groups on the Aminoethyl Side Chain
The aminoethyl side chain can be further elaborated to introduce additional functional groups. This is exemplified in the synthesis of various theophylline derivatives where the N7-substituent is more complex. For example, the synthesis of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves reacting a suitable propylamine (B44156) derivative with a precursor containing the hydroxylated phenyl group. smolecule.com
The synthesis of acetamides of theophylline-7-acetic acid with amino acids also demonstrates the introduction of diverse functional groups. researchgate.net This is achieved by first synthesizing an N-chloroacetyl amino acid methyl ester, which then reacts with deprotonated theophylline. researchgate.net This method allows for the direct linkage of amino acid moieties to the theophylline core via a two-carbon spacer.
| Reagent/Starting Material | Resulting Analogue | Reference |
| Methacryloyl chloride | 7-(2-methacryloylaminoethyl)theophylline | oup.comoup.com |
| Amphetamine | Fenethylline | wikipedia.org |
| 3-(3,4-Dihydroxyphenyl)-2-propylamine derivative | 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline | smolecule.com |
| N-chloroacetyl amino acid methyl ester | Theophylline-7-acetamide of amino acid | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Techniques for this compound and its Analogues
The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For example, in the characterization of 7-(2-chloroethyl)-8-nitrotheophylline derivatives, ¹H NMR shows characteristic chemical shifts for the protons of the ethyl chain, the methyl groups on the xanthine (B1682287) core, and any aromatic substituents. ijmspr.in
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. ijmspr.in Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing complex mixtures and identifying metabolites or impurities. meddocsonline.orgresearchgate.net
Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine), and C-N bonds, which are characteristic of the theophylline structure and its aminoethyl side chain. ijmspr.in
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of theophylline and its derivatives. It is also the method of choice for determining the concentration of these compounds in biological fluids. Column chromatography is often employed for the separation and purification of reaction products, as seen in the separation of methacryloylamino derivatives of theophylline. oup.com
| Technique | Application | Key Findings/Observations | Reference |
| ¹H NMR | Structural Elucidation | Shows chemical shifts for protons on the ethyl chain, methyl groups, and aromatic rings. | ijmspr.in |
| Mass Spectrometry | Molecular Weight Determination | Provides molecular ion peaks and fragmentation patterns for structural confirmation. | ijmspr.in |
| GC-MS | Analysis of Complex Mixtures | Identifies components and impurities in seized drug samples or metabolic studies. | meddocsonline.orgresearchgate.net |
| FTIR | Functional Group Identification | Confirms the presence of carbonyl, amine, and other characteristic functional groups. | ijmspr.in |
| HPLC | Purification and Quantification | Used for purification and determination of compound concentration in various matrices. | |
| Column Chromatography | Separation of Products | Separates reaction products based on their polarity. | oup.com |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7 2 Aminoethyl Theophylline Analogues
Impact of N7-Substitution on Biological Activity
Substitutions at the N7 position of the theophylline (B1681296) ring have been a key area of investigation to modulate the activity of these compounds. While some N7-substituted derivatives exhibit bronchodilator activity, the bulkiness of the substituent can often decrease affinity for adenosine (B11128) receptors. nih.gov For instance, caffeine (B1668208), which has a methyl group at the N7 position, is three times less potent than theophylline as an adenosine receptor antagonist. nih.gov
Research on various N7-substituted theophylline derivatives has provided insights into the impact of the side chain. For example, in a study of theophylline analogues with a lactam ring connected via a carbon chain to the N7 position, the length of this chain did not significantly affect their neuroactivity. nih.govresearchgate.net This suggests that for certain classes of N7-substituted theophyllines, the nature of the terminal group on the side chain might be more critical than the length of the linker itself.
The introduction of chiral centers within the N7-substituent can lead to stereoselective interactions with biological targets. The spatial arrangement of atoms in a molecule is critical for its binding to a receptor, and enantiomers of a chiral drug can exhibit different pharmacological activities.
While specific studies focusing solely on the stereochemistry of the aminoethyl side chain of 7-(2-Aminoethyl)theophylline are not extensively detailed in the provided results, the general principles of stereochemistry in drug design are well-established. For instance, the development of enantiomerically pure drugs is a fundamental aspect of medicinal chemistry to enhance therapeutic efficacy and reduce potential side effects. researchgate.net The synthesis of specific enantiomers of theophylline derivatives, such as those with a chiral center in the N7-side chain, allows for the investigation of stereospecific binding to receptors. researchgate.net
Influence of the Aminoethyl Side Chain Length and Flexibility on Receptor Affinity
Influence of Theophylline Core Substituents on N7-Derivative Activity
Modifications to the xanthine (B1682287) ring of theophylline at the N1, N3, and C8 positions can significantly impact the biological activity of N7-substituted derivatives.
The xanthine scaffold offers multiple sites for substitution, with the N1, N3, and C8 positions being particularly important for modulating pharmacological activity. nih.govuniroma1.it
N1-Substitution: Substitution at the N1 position is generally considered necessary for high affinity and selectivity towards adenosine receptor sites. mdpi.comsemanticscholar.org Increasing the chain length of alkyl substituents at the N1 position can increase the potency of the compounds towards adenosine receptors and phosphodiesterases. nih.gov
N3-Substitution: Substitution at the N3 position is known to increase the bronchodilator effect. mdpi.comsemanticscholar.org Similar to N1-substitution, increasing the chain length at the N3 site also enhances potency. nih.gov For instance, the 3-propyl derivative of theophylline, enprofylline, is a more potent bronchodilator. mdpi.comnih.gov
C8-Substitution: The C8 position is a critical site for enhancing adenosine antagonism and selectivity towards A1 receptors. mdpi.comsemanticscholar.org Aryl substitutions at the C8 position have been shown to significantly increase the inhibitory potential towards both adenosine receptors and phosphodiesterases. nih.gov In fact, C8-substituted compounds generally show higher potency as bronchodilators compared to N7-substituted compounds. nih.gov Combined substitutions at the C8, N1, and N3 positions are considered a promising strategy for developing compounds with selective potency for adenosine receptor subtypes. nih.gov
The following table summarizes the general effects of substitutions at different positions of the xanthine ring:
| Position | Effect of Substitution |
| N1 | Necessary for high affinity and selectivity for adenosine receptors. mdpi.comsemanticscholar.org |
| N3 | Increases bronchodilator effect. mdpi.comsemanticscholar.org |
| C8 | Increases adenosine antagonism and selectivity for A1 receptors. mdpi.comsemanticscholar.org |
| N7 | Generally decreases adenosine receptor antagonism and bronchodilator potency. mdpi.comsemanticscholar.org |
Hydrogen bonding and lipophilicity are key physicochemical properties that govern the interaction of theophylline derivatives with their biological targets. dntb.gov.uarsc.org
Hydrogen Bonding: Theophylline and its analogues can form hydrogen bonds with amino acid residues in the binding sites of receptors. science.gov For example, theophylline is thought to form hydrogen bonds with asparagine residues in the adenosine A2A receptor. acs.org The ability to form these bonds is crucial for the stable binding of the ligand to the receptor. Cocrystallization studies of theophylline with dicarboxylic acids have highlighted the importance of hydrogen bonding in stabilizing the crystal structure. science.gov
Lipophilicity: The lipophilicity of a molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor binding site. While a certain degree of lipophilicity is often required for good receptor affinity, excessively high lipophilicity can lead to poor water solubility and limit in vivo applications. google.com For instance, some highly potent A2A selective xanthine derivatives suffer from high lipophilicity and low water solubility. google.com Therefore, a balance between lipophilicity and hydrophilicity is essential for optimal target engagement and pharmacokinetic properties. The introduction of polar groups is a strategy used to increase water solubility, although this can sometimes lead to a decrease in receptor affinity. google.com
Modifications at N1, N3, and C8 Positions of the Xanthine Ring
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics tools are powerful computational methods used to understand the relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.uaresearchgate.net These approaches aim to develop mathematical models that can predict the activity of new, unsynthesized compounds.
QSAR studies on xanthine derivatives have been conducted to identify key structural features responsible for their pharmacological effects. scispace.comnih.gov For example, a QSAR study on a series of xanthine derivatives with a cyclohexylamine (B46788) fragment helped in the design of new compounds with potentially improved bronchodilating properties. scispace.com
Cheminformatics-based drug design has been employed to identify and characterize inhibitors targeting specific enzymes. researchgate.net These methods involve high-throughput virtual screening of large compound libraries, molecular docking simulations to predict binding modes and affinities, and in silico analysis of pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). rsc.orgresearchgate.netajchem-a.com For instance, cheminformatics approaches have been used to identify potential selective inhibitors of matrix metalloproteinase-13 (MMP-13) from a pool of theophylline and theobromine (B1682246) derivatives. researchgate.net Molecular dynamics simulations further help in understanding the dynamic interactions between the ligand and the protein target. ajchem-a.com
These computational approaches play a crucial role in modern drug discovery by accelerating the identification of lead compounds and optimizing their properties before undertaking expensive and time-consuming synthesis and biological testing. researcher.life
Development of Predictive Models for Biological Potency and Selectivity
To forecast the biological efficacy and selectivity of theophylline analogues, researchers have developed various computational models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetics Relationship (QSPKR) models are prominent among these predictive tools.
One such study focused on a series of seventeen theophylline derivatives, developing a robust QSAR model to predict their inhibitory activity against Aldehyde Dehydrogenase 1A1 (ALDH1A1), a target implicated in cancer. ajol.info This model was built using mathematical procedures like multiple linear regression (MLR) and artificial neural networks (ANN). ajol.inforesearchgate.net These techniques establish a mathematical dependency between variations in molecular structures and the biological endpoint, in this case, the concentration required to inhibit 50% of the enzyme's activity (IC50). ajol.info The successful validation of these models, demonstrated by a strong correlation between predicted and experimental activity, underscores their utility in guiding the synthesis of new compounds and reducing the costs associated with it. ajol.inforesearchgate.net
Similarly, QSPKR models have been developed for a group of 7- and 7,8-substituted theophylline derivatives to predict their pharmacokinetic profiles. researcher.life These models successfully accounted for variations in key parameters such as the volume of distribution at steady state (Vss), terminal elimination rate constant (λz), clearance (CL), and the fraction of the drug that is unbound in plasma (fu). researcher.life The development of these predictive models is a crucial step in the rational design of theophylline analogues with improved therapeutic potential.
Identification of Key Pharmacophore Features and Molecular Descriptors
The predictive power of QSAR and QSPKR models stems from the use of molecular descriptors that quantify the physicochemical properties of the compounds. Studies have shown the importance of a combination of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in developing effective QSAR models for theophylline derivatives. ajol.inforesearchgate.net
Key molecular descriptors identified in these studies include:
LogP (Octanol-water partition coefficient): A measure of the molecule's hydrophobicity. ajol.inforesearchgate.net
MW (Molecular Weight): The mass of the molecule. ajol.inforesearchgate.net
Pol (Polarizability): The ability of the molecule's electron cloud to be distorted by an electric field. ajol.inforesearchgate.net
MR (Molar Refractivity): Related to the volume of the molecule and its polarizability. ajol.inforesearchgate.net
Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), and the heat of formation (HEFO), which provide insight into the electronic properties and reactivity of the molecules. ajol.inforesearchgate.netresearcher.life
The table below summarizes the key descriptors and their relevance as identified in QSAR/QSPKR studies.
| Descriptor Category | Specific Descriptor | Relevance | Reference |
| Hydrophobicity | LogP, logD | Main determinant of Vss, λz, and CL | ajol.inforesearcher.life |
| Constitutional | Molecular Weight (MW) | Correlates with biological activity | ajol.inforesearchgate.net |
| Electronic | EHOMO, ELUMO, HEFO, Dipole Moment (DM) | Influences λz, CL, and overall activity | ajol.inforesearchgate.netresearcher.life |
| Steric/Topological | Molar Refractivity (MR), Surface Area (S), Volume (V) | Correlates with biological activity | ajol.inforesearchgate.net |
Beyond these descriptors, pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For theophylline analogues targeting acetylcholinesterase (AChE), a key pharmacophore feature involves the xanthine core interacting with the Peripheral Anionic Site (PAS) of the enzyme, while another part of the molecule, such as a piperidinium (B107235) fragment, interacts with the Catalytic Active Site (CAS). researcher.life This dual binding ability is a crucial aspect of their mechanism. For A2A adenosine receptor antagonists, a common pharmacophore model includes features like an aromatic ring, a hydrogen bond acceptor, and a hydrophobic feature. researchgate.net
Design Principles for Enhanced Target Selectivity and Potency of N7-Theophylline Analogues
The substitution pattern on the theophylline scaffold is paramount for determining potency and selectivity. The N7 position, in particular, has been a major focus for modification to create analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies have yielded several key design principles.
A primary principle is that modifications at the N7 position can be more effective for certain targets compared to other positions. For instance, in the development of acetylcholinesterase (AChE) inhibitors, substitution at the N-7 position of the xanthine scaffold proved more effective than at the N-1 position. researcher.life
However, the nature and size of the substituent at the N7 position are critical.
Linker Length: For some targets, the length of the alkyl chain connecting the theophylline core to a terminal group can significantly impact activity. In a series of N-methylpiperazine-substituted theophylline derivatives designed as AChE inhibitors, potency decreased as the linker length increased from six to eight methylene (B1212753) units. researcher.life Conversely, in another study on analogues with potential nootropic (cognitive-enhancing) effects, the length of the carbon chain at the N7 position had no discernible effect on neuroactivity. researchgate.net
Terminal Group: The terminal group attached to the N7-linker is a strong determinant of activity. In the aforementioned study on nootropic agents, while the linker length was inconsequential, the size of the terminal lactam ring profoundly influenced neuroactivity, with hexahydroazepin-2-one analogues showing particular promise. researchgate.net
Substituent Type: The type of chemical group at the N7 position is crucial. Early studies indicated that polar substituents at this position were not well tolerated. frontiersin.org More recent work has shown that attaching various moieties, such as bromo and imidazolyl radicals via an epoxy-propyl-acetaminophen linker, can lead to compounds significantly more active than theophylline itself. farmaciajournal.com
The following table summarizes key SAR findings for N7-substituted theophylline analogues from various studies.
| Target/Activity | N7-Substituent Feature | Effect on Potency/Activity | Reference |
| Acetylcholinesterase (AChE) Inhibition | Increasing linker length (n=6 to 8) for N-methylpiperazine derivatives | Decreased inhibitory potency | researcher.life |
| Neuroactivity (Hippocampus) | Carbon chain length on N7 | No effect | researchgate.net |
| Neuroactivity (Hippocampus) | Size of terminal lactam ring | Strong influence on activity | researchgate.net |
| Bronchodilator Activity | Bromo and imidazolyl radicals at position 8 (linked at N7) | Increased activity compared to theophylline | farmaciajournal.com |
These principles illustrate that enhancing the potency and selectivity of N7-theophylline analogues requires a nuanced approach, carefully considering the specific biological target and the interplay between the linker and terminal functional groups. Rational design strategies, informed by these SAR insights and predictive computational models, are essential for developing the next generation of theophylline-based therapeutics. acs.orgnih.gov
Preclinical Pharmacological Evaluation Methodologies and Findings for 7 2 Aminoethyl Theophylline and N7 Derivatives
In Vitro Cellular and Tissue-Based Assay Systems
In vitro assays are indispensable tools in preclinical pharmacology, offering a controlled environment to dissect the molecular and cellular mechanisms of a drug candidate. These systems allow for the precise measurement of a compound's effects on specific biological targets, such as enzymes and receptors, as well as its functional consequences on cells and isolated tissues.
Isolated Smooth Muscle Organ Preparations (e.g., Bronchi, Ileum)
The relaxant effect of theophylline (B1681296) and its derivatives on smooth muscle is a cornerstone of their therapeutic use, particularly in respiratory diseases. nih.gov To investigate this, isolated organ bath preparations are commonly utilized. In these experiments, segments of smooth muscle tissue, such as tracheal rings or bronchial strips from animals like guinea pigs, are suspended in a temperature-controlled, oxygenated physiological salt solution. mdpi.combioline.org.br The tissue is induced to contract with a spasmogen, such as histamine (B1213489) or carbachol, and then the test compound is added in increasing concentrations to measure its ability to induce relaxation. mdpi.combioline.org.br
Studies have demonstrated that theophylline and its derivatives can relax pre-contracted airway smooth muscle in a concentration-dependent manner. mdpi.com For instance, theophylline has been shown to relax guinea pig tracheal smooth muscle pre-contracted with histamine. mdpi.com The potency of these compounds is often expressed as an IC50 value, which represents the concentration required to achieve 50% of the maximal relaxation effect. While specific data for 7-(2-Aminoethyl)theophylline in these exact preparations is not detailed in the provided results, the general methodology is well-established for theophylline analogs. mdpi.combioline.org.br Theophylline itself has been shown to relax human bronchial rings pre-contracted with acetylcholine. mdpi.com
Table 1: Representative Data on Smooth Muscle Relaxation by Theophylline
| Preparation | Spasmogen | Test Compound | Observed Effect |
| Guinea Pig Tracheal Rings | Histamine | Theophylline | Concentration-dependent relaxation mdpi.com |
| Guinea Pig Tracheal Rings | Carbachol | Theophylline | Concentration-dependent relaxation bioline.org.br |
| Human Bronchial Rings | Acetylcholine | Theophylline | Relaxation mdpi.com |
Cell-Based Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization, Cell Activation)
Cell-based assays provide a more granular view of the signaling pathways affected by a compound. For theophylline derivatives, assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation are particularly relevant. nih.govpromega.comsigmaaldrich.com Theophylline is known to be a non-selective phosphodiesterase (PDE) inhibitor, an action that leads to an increase in intracellular cAMP levels. nih.govnih.gov
These assays typically involve cultured cells, such as Chinese Hamster Ovary (CHO) cells, that may be genetically engineered to express a specific receptor of interest. nih.govsigmaaldrich.com The cells are treated with the test compound, and then the intracellular cAMP concentration is measured. promega.comsigmaaldrich.com This can be done using various techniques, including competitive immunoassays with chemiluminescent or fluorescent readouts. sigmaaldrich.commesoscale.com An increase in cAMP following treatment with a theophylline derivative would be consistent with its role as a PDE inhibitor. nih.gov
While direct data on this compound is limited, theophylline itself has been shown to have no effect on cAMP accumulation on its own in certain cell lines, indicating it may act as a neutral antagonist at some receptors, but it can potentiate the cAMP increase induced by other agents. nih.gov Another important mechanism of theophylline involves the mobilization of intracellular calcium, which can be studied using fluorescent calcium indicators in cultured cells. nih.gov
Table 2: Principles of Common Cell-Based Functional Assays for Theophylline Derivatives
| Assay Type | Principle | Measured Endpoint | Relevance to Theophylline |
| cAMP Accumulation Assay | Competitive immunoassay or biosensor-based detection of intracellular cAMP. promega.comsigmaaldrich.commesoscale.com | Increased light or fluorescence signal corresponding to higher cAMP levels. | Investigates the inhibition of phosphodiesterases (PDEs). nih.gov |
| Calcium Mobilization Assay | Use of fluorescent dyes that bind to intracellular calcium, with changes in fluorescence indicating calcium release from internal stores. | Increased fluorescence upon calcium release. | Explores effects on intracellular calcium signaling pathways. nih.gov |
| Cell Activation Assays | Measurement of the release of inflammatory mediators (e.g., cytokines, histamine) from immune cells like mast cells or monocytes. | Quantification of released mediators. | Assesses anti-inflammatory potential. ref.ac.uk |
Biochemical Enzyme Activity Assays (e.g., Phosphodiesterases, Adenosine Deaminase)
To directly assess the interaction of this compound with its molecular targets, biochemical enzyme activity assays are employed. These cell-free systems allow for the precise measurement of enzyme inhibition.
Phosphodiesterase (PDE) Activity Assays: Theophylline is a known non-selective inhibitor of PDEs. nih.govopenrespiratorymedicinejournal.com Assays to determine the inhibitory activity of a compound against various PDE isoenzymes (e.g., PDE3, PDE4) are crucial. karger.com These assays typically involve incubating the purified enzyme with its substrate (cAMP or cGMP) in the presence and absence of the test compound. The amount of product formed is then quantified, and the inhibitory potency (IC50) of the compound is determined. Dual inhibitors of PDE3 and PDE4 have been shown to have both bronchodilator and anti-inflammatory effects. mdpi.com
Adenosine Deaminase (ADA) Activity Assays: Adenosine deaminase is an enzyme that breaks down adenosine. sigmaaldrich.cn Theophylline can act as an antagonist at adenosine receptors. nih.gov Assays for ADA activity measure the conversion of adenosine to inosine. sigmaaldrich.cnsynnovis.co.uk These assays can be performed using spectrophotometric methods, often by detecting the formation of a downstream product like uric acid. sigmaaldrich.cn Investigating the effect of this compound on ADA activity could provide insights into its potential interactions with the adenosine signaling pathway. nih.gov
Table 3: Overview of Biochemical Enzyme Activity Assays
| Enzyme Target | Assay Principle | Typical Endpoint | Significance for Theophylline Derivatives |
| Phosphodiesterases (PDEs) | Measurement of the enzymatic conversion of cAMP or cGMP to their inactive metabolites in the presence of an inhibitor. | Determination of IC50 values for different PDE isoenzymes. | Characterizes the compound's profile as a PDE inhibitor, which is linked to bronchodilator and anti-inflammatory effects. karger.com |
| Adenosine Deaminase (ADA) | Quantification of the deamination of adenosine to inosine. sigmaaldrich.cn | Spectrophotometric measurement of product formation. | Elucidates potential modulation of the adenosine pathway, which can influence various physiological responses. nih.gov |
In Vivo Animal Model Systems for Mechanistic Research
Respiratory System Models (e.g., Bronchodilation in Spasmogen-Induced Contractions)
To evaluate the bronchodilatory effects of this compound in a living organism, animal models of bronchoconstriction are used. nih.gov In these models, typically involving guinea pigs, the animals are challenged with an inhaled bronchoconstrictor agent like histamine or methacholine, which causes airway narrowing. ref.ac.uk The ability of the test compound, administered either orally or by inhalation, to prevent or reverse this bronchoconstriction is then measured. ref.ac.uk Lung function parameters, such as airway resistance and dynamic compliance, are monitored to quantify the bronchodilatory effect.
Studies with related compounds, such as dual PDE3/4 inhibitors, have shown significant inhibition of histamine-induced bronchoconstriction in guinea pigs. ref.ac.uk These models are crucial for demonstrating the potential of a theophylline derivative as a bronchodilator in a physiological setting. nih.gov
Central Nervous System Modulatory Effects in Non-Clinical Models (e.g., Excitatory Effects)
Theophylline and other methylxanthines are known to have stimulatory effects on the central nervous system (CNS). nih.govwikipedia.org These effects are thought to be mediated, in part, by the antagonism of adenosine receptors. nih.gov To investigate the CNS effects of this compound, locomotor activity studies in mice are often employed. nih.gov In these studies, animals are administered the test compound, and their spontaneous movement is recorded over a period of time. nih.gov An increase in locomotor activity compared to a control group would indicate a CNS stimulant effect. nih.gov
Renal Physiology Assessments in Animal Models (e.g., Diuretic Action)
Theophylline, the parent compound of this compound, is known to exhibit a weak diuretic effect. litfl.com This action is primarily attributed to its role as a non-selective adenosine receptor antagonist. wikipedia.org In the kidney, adenosine receptor antagonism can lead to increased renal blood flow and glomerular filtration rate, and reduced reabsorption of sodium in the tubules, collectively contributing to diuresis. litfl.comwikipedia.org
In animal models, theophylline and other methylxanthine derivatives have been utilized to enhance renal function following induced acute renal failure. smolecule.com The diuretic action of theophylline is considered a class effect of methylxanthines, though the potency can vary among different derivatives. For instance, theobromine (B1682246), another naturally occurring methylxanthine, demonstrates weaker diuretic activity than theophylline. wikipedia.org Preclinical studies on various N-7 substituted theophylline derivatives have shown that modifications at this position can influence their pharmacological profile, including their effects on renal function. nih.gov While specific studies quantifying the diuretic action of this compound in animal models are not detailed in the reviewed literature, its structural similarity to theophylline suggests it would likely possess diuretic properties mediated through adenosine receptor antagonism. litfl.comwikipedia.org
Antihistaminic Effects in Preclinical Models
Theophylline and its derivatives have demonstrated effects that counteract histamine, a key mediator in allergic reactions. Theophylline has been shown to reduce the airway's responsiveness to histamine. drugbank.com The proposed mechanism for this antihistaminic-like effect involves the inhibition of phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) levels. drugbank.comnih.gov Elevated cAMP can inhibit the release of histamine and other mediators from mast cells. mdpi.com
Preclinical studies in guinea pigs have evaluated the ability of various N-7-substituted theophylline derivatives to protect against bronchoconstriction induced by histamine. In these models, derivatives such as proxyphylline, diprophylline, and etophylline were effective in reducing mediator-induced bronchoconstriction. nih.gov This suggests that the N-7 position can be modified while retaining activity against histamine-induced effects. Although direct experimental data on the antihistaminic properties of this compound is limited in the available literature, its structural classification as a theophylline derivative implies a potential for similar activity. drugbank.com
Comparative Preclinical Studies with Established Reference Compounds
Benchmarking Potency and Efficacy against Theophylline and Aminophylline (B1665990)
Comparative studies are essential to benchmark the pharmacological profile of new derivatives against established drugs. Theophylline is the primary reference compound, while aminophylline, a 2:1 salt of theophylline and ethylenediamine, is also widely used, particularly for intravenous administration due to its improved solubility. mdpi.com Pharmacokinetic studies have shown that theophylline and aminophylline produce nearly identical concentration-time curves in the body, though some metabolic studies suggest they may not be entirely equivalent. litfl.comnih.gov
Preclinical research on N-7-substituted theophylline derivatives has revealed varying levels of potency compared to the parent compound. A study in anesthetized guinea pigs assessed the bronchospasmolytic action of several N-7 derivatives against experimentally induced asthma. The findings indicated that while derivatives like proxyphylline, diprophylline, and etophylline were effective, they required higher doses to achieve the same protective effects as theophylline, making theophylline the most potent among the tested compounds. nih.gov Conversely, modifications at other positions, such as the 8-position, have yielded derivatives with significantly higher activity than theophylline. farmaciajournal.com
The table below summarizes the comparative efficacy of several N-7-substituted theophylline derivatives against theophylline in a preclinical model of mediator-induced bronchoconstriction.
| Compound | Relative Efficacy vs. Theophylline | Key Finding |
| Theophylline | Reference Compound | Most effective of the N-7 derivatives tested. nih.gov |
| Proxyphylline | Less effective | Required higher doses than theophylline for effect. nih.gov |
| Diprophylline | Less effective | Required higher doses than theophylline for effect. nih.gov |
| Etophylline | Less effective | Required higher doses than theophylline for effect. nih.gov |
| Acephylline | Inactive/Detrimental | Was inactive and at high doses increased bronchoconstriction. nih.gov |
This interactive table is based on findings from a study on mediator-induced bronchoconstriction in guinea pigs. nih.gov
Assessment of Compound Specificity and Distinct Activity Profiles
The pharmacological profile of theophylline is characterized by its non-selective action on two main targets: phosphodiesterase (PDE) enzymes and adenosine receptors. wikipedia.org It inhibits multiple PDE isozymes (PDE3, PDE4, PDE5) and antagonizes A1, A2, and A3 adenosine receptors. wikipedia.orgdrugbank.com This lack of selectivity is believed to contribute to both its therapeutic effects and its side-effect profile. farmaciajournal.com
Substitution at the N-7 position of the theophylline molecule is a key strategy for altering its activity and selectivity. For example, the introduction of a 7-(2-chloroethyl) group was found to enhance binding affinity for the adenosine A2B receptor by 6.5-fold compared to theophylline. Other derivatives, like doxofylline, which has a 1,3-dioxolan-2-ylmethyl group at the 7-position, are reported to be virtually inactive at A1 and A2A adenosine receptors, with their action attributed primarily to PDE inhibition. nih.gov
The compound Fenethylline, which is 7-[2-(1-phenylpropan-2-ylamino)ethyl]theophylline, serves as a prodrug that is metabolized in the body to release both theophylline and amphetamine. wikipedia.org This highlights that the ethylamine (B1201723) side chain at the N-7 position is a crucial site for chemical modification that can dramatically alter the compound's ultimate pharmacological action. For this compound, the presence of the aminoethyl group at the N-7 position suggests a unique profile that could differ from theophylline in terms of receptor selectivity, potency, and metabolic fate, although specific binding and inhibition data are required for a definitive assessment.
Biochemical Fate and Metabolism of 7 2 Aminoethyl Theophylline
Role as a Metabolite within Broader Pharmacological Contexts (e.g., Fenethylline Metabolism)
7-(2-Aminoethyl)theophylline is primarily recognized as a metabolite of fenethylline, a compound that links theophylline (B1681296) with amphetamine through an ethylamine (B1201723) bridge. tandfonline.comnih.govwikipedia.org Following administration, fenethylline undergoes metabolic cleavage, yielding amphetamine and various theophylline-based metabolites, including this compound. tandfonline.comnih.gov Studies in both rats and humans have identified this compound in urine after fenethylline intake. tandfonline.comnih.gov The metabolism of fenethylline proceeds via two main oxidative cleavage pathways, one producing amphetamine and the other leading to the formation of this compound. nih.govnih.gov The pathway that produces amphetamine is predominant in both humans and rats. nih.gov
Identification of Major Biotransformation Pathways
The metabolic fate of this compound involves several key biotransformation reactions, primarily N-dealkylation and oxidative transformations. These pathways convert the initial metabolite into a series of other compounds that can be excreted from the body.
N-dealkylation is a critical step in the metabolism of xenobiotics. In the context of fenethylline metabolism, oxidative N-dealkylation leads to the formation of this compound and phenylacetone. nih.gov This process involves the enzymatic removal of the substituted ethyl group from the theophylline core. Further N-demethylation can occur on the xanthine (B1682287) ring of theophylline-derived metabolites. pharmgkb.orgnih.gov
Following its formation, this compound undergoes further oxidative transformations. Studies have identified several subsequent metabolites in urine, including acetylaminoethyl-theophylline, hydroxyethyl-theophylline, and carboxymethyl-theophylline. tandfonline.comnih.gov The identification of these metabolites has been achieved through techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry. tandfonline.comnih.gov For instance, one metabolite, M-4, was identified as this compound based on its mass spectrum and chromatographic behavior after acetylation. tandfonline.com The major metabolites of fenethylline in rat urine were found to be carboxymethyl-theophylline, p-hydroxy-amphetamine, and acetylaminoethyl-theophylline, while in humans, carboxymethyl-theophylline and amphetamine were the predominant metabolites. nih.gov
Table 1: Identified Metabolites of Fenethylline
| Metabolite | Detected In |
|---|---|
| Amphetamine (AP) | Rat and human urine tandfonline.comnih.gov |
| p-Hydroxy-AP | Rat and human urine tandfonline.comnih.gov |
| Acetylaminoethyl-theophylline (TP) | Rat and human urine tandfonline.comnih.gov |
| This compound (aminoethyl-TP) | Rat and human urine tandfonline.comnih.gov |
| Hydroxyethyl-theophylline (TP) | Rat and human urine tandfonline.comnih.gov |
| Carboxymethyl-theophylline (TP) | Rat and human urine tandfonline.comnih.gov |
| Theophylline (TP) | Human urine tandfonline.com |
| Phenylacetone | Human urine nih.gov |
N-Dealkylation Mechanisms
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Xanthine Oxidase)
The biotransformation of theophylline and its derivatives, including this compound, is mediated by a complex interplay of enzymatic systems. The cytochrome P450 (CYP) superfamily of enzymes plays a central role, with specific isoforms being responsible for different metabolic reactions. researchgate.net
CYP1A2 is the primary enzyme involved in the N-demethylation and 8-hydroxylation of theophylline. nih.govkoreamed.org It catalyzes the conversion of theophylline to its major metabolite, 1,3-dimethyluric acid. nih.gov CYP2E1 also contributes to theophylline metabolism, particularly through 8-hydroxylation, and may be induced by factors such as chronic alcohol consumption. nih.govdrugbank.com While CYP2D6 has a minor role, CYP3A4 is generally not considered active in theophylline metabolism. nih.gov Amphetamine, a co-metabolite of fenethylline, can inhibit CYP2D6, which may affect the metabolism of other substances. medwinpublishers.com
Xanthine oxidase (XDH) is another key enzyme in purine (B94841) metabolism. pharmgkb.org It is involved in the oxidation of xanthine and its methylated derivatives. nih.gov For example, 1-methylxanthine, a metabolite of theophylline, is further oxidized by xanthine oxidase to 1-methyluric acid. koreamed.org
Table 2: Enzymes Involved in Theophylline Metabolism
| Enzyme | Role |
|---|---|
| Cytochrome P450 (CYP) Isoforms | |
| CYP1A2 | Major enzyme for N-demethylation and 8-hydroxylation. nih.govkoreamed.org |
| CYP2E1 | Contributes to 8-hydroxylation. pharmgkb.orgnih.gov |
| CYP1A1 | May be important in theophylline metabolism when induced. nih.gov |
| CYP2D6 | Plays a minor role. nih.gov |
| Other Enzymes | |
| Xanthine Oxidase (XDH) | Oxidizes xanthine metabolites. pharmgkb.orgkoreamed.org |
Implications of Metabolic Pathways on the Biological Activity of Produced Metabolites
The metabolic transformation of this compound and its parent compound, fenethylline, has significant implications for the biological activity of the resulting metabolites. The cleavage of fenethylline produces amphetamine, a potent central nervous system stimulant, and theophylline, which is a weaker stimulant. wikipedia.orgresearchgate.net The pharmacological effects of fenethylline are therefore a result of the combined actions of its metabolites. wikipedia.org
The various theophylline-derived metabolites, such as acetylaminoethyl-theophylline and carboxymethyl-theophylline, are generally considered to be less active than the parent compounds and are primarily pathways for detoxification and elimination. nih.gov The biological activity of theophylline derivatives can be significantly altered by substitutions on the xanthine ring. researchgate.netnih.gov For example, modifications at the 8-position can lead to potent and selective adenosine (B11128) receptor antagonists. nih.gov While this compound itself is a metabolite, further research into its specific pharmacological activities and those of its subsequent metabolites could reveal unique biological properties.
Advanced Research Directions and Emerging Paradigms in 7 2 Aminoethyl Theophylline Chemistry and Biology
Novel Synthetic Strategies for Diversifying the N7-Aminoethyl Scaffold
The diversification of the 7-(2-aminoethyl)theophylline scaffold is a cornerstone of modern medicinal chemistry, aiming to create libraries of novel compounds with tailored biological activities. Researchers have moved beyond traditional methods to employ more efficient and versatile synthetic strategies.
A predominant and effective two-step strategy involves the initial reaction of theophylline (B1681296) with a dibromoalkane, such as 1-bromo-2-chloroethane (B52838) or 1,8-dibromooctane, in the presence of a base like potassium carbonate (K₂CO₃). nih.govwikipedia.orgconicet.gov.ar This step yields an N7-alkylbrominated or N7-alkylchlorinated theophylline intermediate. nih.govwikipedia.org The subsequent and crucial diversification step involves reacting this halogenated intermediate with a wide array of primary or secondary amines. nih.govresearcher.life The use of microwave-assisted synthesis has significantly accelerated this second step, reducing reaction times to mere minutes and yielding products in high yields (40-95%). nih.govresearcher.life This approach allows for the introduction of various functionalities, including pyrrolidine (B122466), piperidine, methylpiperazine, and different N-benzylpiperidine moieties, onto the N7-ethyl chain. nih.govresearcher.life
Another established synthetic route is exemplified by the synthesis of Fenethylline, where 7-(2-chloroethyl)theophylline (B172990) is directly reacted with an amine, in this case, amphetamine, to form the final product. wikipedia.org A different approach to diversification starts with theophylline-7-acetic acid. nih.gov Through condensation reactions with various amino acid methyl ester hydrochlorides, a series of amides are synthesized, which can be further hydrolyzed to their corresponding amido-acids. nih.gov This method effectively incorporates amino acid fragments, known for their biological relevance, into the N7-substituent of the theophylline core. nih.gov These synthetic advancements provide a robust platform for generating extensive libraries of N7-aminoethyl derivatives for biological screening and development.
Table 1: Synthetic Strategies for N7-Scaffold Diversification
| Starting Material | Key Reagents | Intermediate | Diversifying Reagent | Final Product Class | Reference |
|---|---|---|---|---|---|
| Theophylline | Dibromoalkane, K₂CO₃ | N7-(bromoalkyl)theophylline | Various amines (pyrrolidine, piperidine, etc.) | N7-aminoalkyl theophylline derivatives | nih.gov, conicet.gov.ar |
| Theophylline | 1-bromo-2-chloroethane | 7-(2-chloroethyl)theophylline | Amphetamine | Fenethylline (codrug) | wikipedia.org |
Exploration of Polypharmacology and Multi-Targeting Approaches with N7-Derivatives
The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease (AD), has highlighted the limitations of single-target drugs. nih.gov This has spurred the development of multi-target agents, or polypharmacology, where a single compound is designed to interact with multiple therapeutic targets. nih.govacs.orgnih.gov Derivatives of the N7-theophylline scaffold are proving to be particularly promising candidates for this approach.
Research has focused on designing hybrid molecules that combine the theophylline core with other pharmacophores to create compounds with dual or multiple inhibitory activities. nih.gov A significant area of investigation is the development of agents for Alzheimer's disease that can simultaneously inhibit key enzymes involved in its pathology. researcher.lifersc.org Scientists have synthesized series of theophylline derivatives designed to act as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase (BACE-1). researcher.lifersc.org Furthermore, the biological evaluation of newly synthesized theophylline derivatives has extended to other relevant targets, including butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearcher.life
The results of these efforts have been promising. Several novel theophylline analogues have demonstrated potent and selective inhibition of AChE, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.govresearcher.life Kinetic studies have revealed a mixed-type inhibition mechanism for some of the most potent compounds, indicating that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-site interaction is highly desirable as it can also interfere with the aggregation of the amyloid-β (Aβ) peptide, another key pathological event in AD. nih.govresearcher.life This multi-target strategy, which avoids the complexities of administering multiple drugs with different pharmacokinetic profiles, positions these N7-derivatives as promising lead compounds for developing more effective treatments for complex diseases. nih.gov
Integration of Omics Technologies in Mechanistic Elucidation
To fully understand the biological effects and mechanisms of action of this compound derivatives, researchers are increasingly integrating advanced "omics" technologies. These high-throughput methods, such as proteomics and metabolomics, provide a global snapshot of the molecular changes within cells or organisms following compound exposure. plos.orgmdpi.com
Metabolomics, the comprehensive analysis of small-molecule metabolites, is a powerful tool for elucidating drug mechanisms and identifying biomarkers. mdpi.comjove.com For instance, the metabolic fate of fenethylline, a derivative of this compound, was investigated by identifying its various metabolites in urine. science.gov In a more advanced application, metabolomics was used to study the effects of aminophylline (B1665990), a theophylline salt, on ovarian follicle activation. ijbs.com Using techniques like principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), researchers were able to show distinct metabolic profiles in treated versus control granulosa cells, revealing significant alterations in key metabolic pathways. ijbs.com This approach moves beyond a single target to provide a systems-level view of the drug's impact.
In parallel, proteomics technologies enable the large-scale measurement of protein expression. plos.org Platforms like the SOMAscan assay, which uses modified aptamers, can quantify thousands of proteins from a very small sample volume, making it an ideal tool for biomarker discovery and mechanistic studies. plos.orgresearchgate.net By applying such technologies, researchers can identify which protein networks are perturbed by a theophylline derivative, offering clues to its mechanism of action, potential off-target effects, and novel therapeutic indications. The integration of these omics platforms is crucial for building a comprehensive understanding of the complex biology of N7-theophylline analogues.
Development of Advanced In Vitro and Ex Vivo Research Models for Compound Characterization
The characterization of novel this compound derivatives requires sophisticated research models that can accurately predict their effects in humans. Beyond simple cell lines, researchers are developing and utilizing advanced in vitro and ex vivo systems that better recapitulate physiological and pathological conditions.
A prime example is the use of organ culture systems. To investigate the effects of theophylline derivatives on female fertility, scientists have used in vitro culture systems for whole mouse ovaries. ijbs.com This model allows for the study of complex biological processes like primordial follicle activation in a controlled environment. ijbs.com Taking this a step further, ex vivo studies using human ovarian cortical tissues have been employed to confirm that the effects observed in animal models translate to human tissue. ijbs.com Such models provide a crucial bridge between preclinical animal studies and clinical trials.
In other therapeutic areas, specialized in vitro models are also being developed. For instance, to predict the transfer of drugs into breast milk, an in vitro cell culture model was created to determine the milk-to-plasma concentration ratios for various drugs, including theophylline. science.gov For assessing anti-inflammatory and bronchodilator activities, researchers use in vitro assays with human inflammatory cells and ex vivo models of bronchospasm in animal tissues. researchgate.netref.ac.uk These advanced models are indispensable for characterizing the pharmacological profile of new compounds, allowing for more accurate selection of candidates for further development.
Table 2: Advanced Research Models for Theophylline Derivative Characterization
| Model Type | Biological System | Purpose of Study | Key Findings | Reference |
|---|---|---|---|---|
| In Vitro | Mouse Ovarian Culture | Primordial follicle activation | Theophylline derivatives promote follicle activation via the cAMP-PI3K/Akt pathway. | ijbs.com |
| Ex Vivo | Human Ovarian Cortical Tissues | Primordial follicle activation | Confirmed the activating effect of theophylline derivatives in human tissue. | ijbs.com |
| In Vitro | Cell Culture Model | Drug transfer prediction | Created to predict milk/plasma ratios of therapeutic drugs. | science.gov |
Computational Drug Discovery for Next-Generation N7-Theophylline Analogues
Computational drug discovery has become an indispensable tool for accelerating the design and optimization of new therapeutic agents. wiley.com For the development of next-generation N7-theophylline analogues, a variety of computational methods are being employed to rationally design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govresearchgate.net
Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze how a ligand binds to its protein target. nih.govrsc.org These techniques allow researchers to visualize the interactions between a theophylline derivative and the amino acid residues in the binding pocket of a target like acetylcholinesterase. nih.gov This structural insight is critical for designing modifications to the scaffold that can improve binding affinity and selectivity.
More recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful additions to the computational toolkit. wiley.com ML models can be trained on existing data to rapidly and accurately predict the binding affinity of newly designed compounds for multiple targets, such as AChE and BACE1. rsc.org This allows for the rapid in silico screening of vast virtual libraries of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(2-aminoethyl)theophylline derivatives, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions at the 7-position of theophylline. For example, substituting the hydroxyl group in 7-(2-hydroxyethyl)theophylline with an aminoethyl moiety via nucleophilic substitution or using coupling agents like EDCI/HOBt for amide bond formation. Reaction conditions such as pH (e.g., alkaline media for deprotonation), temperature (40–60°C), and solvent choice (e.g., DMF or THF) significantly impact yield . Purification often requires column chromatography or recrystallization, monitored by HPLC or TLC for purity validation.
Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC-UV or UPLC to assess purity (>95% is standard for pharmacological studies).
- Solubility testing in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO) to guide formulation .
- Thermogravimetric analysis (TGA) for thermal stability profiling (e.g., decomposition points).
Q. What are the primary pharmacological mechanisms associated with this compound, and how can these be validated in vitro?
- Methodological Answer : The compound likely acts as a phosphodiesterase (PDE) inhibitor , elevating intracellular cAMP levels, similar to related theophylline derivatives. Validation methods include:
- Enzyme inhibition assays (e.g., PDE4/5 activity measured via fluorescence-based kits).
- Cell-based cAMP ELISA to quantify downstream signaling effects.
- Functional assays (e.g., bronchial smooth muscle relaxation in isolated tissue models) .
Advanced Research Questions
Q. How can structural modifications to this compound enhance selectivity for specific PDE isoforms, and what computational tools support this design?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to model interactions between the aminoethyl group and PDE catalytic pockets.
- Introduce substituents like sulfonamide or heterocyclic groups to improve binding affinity. Validate via mutagenesis studies on PDE isoforms (e.g., comparing wild-type vs. mutant enzymes) .
- QSAR models can predict activity based on electronic (Hammett constants) and steric (Taft parameters) properties of substituents.
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from:
- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., identical passage numbers, serum conditions).
- Assay interference : Validate results using orthogonal methods (e.g., replace MTT with resazurin for cytotoxicity assays).
- Pharmacokinetic factors : Compare bioavailability via LC-MS/MS plasma profiling in animal models .
Q. How can researchers assess the stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Conduct forced degradation studies under stress conditions (acid/base hydrolysis, oxidative H₂O₂, UV light).
- Analyze degradation products via LC-QTOF-MS to identify major pathways (e.g., oxidation at the aminoethyl group).
- Use accelerated stability testing (40°C/75% RH) to predict shelf life and optimize storage conditions (e.g., lyophilization vs. aqueous solutions) .
Q. What in vivo models are most appropriate for evaluating the anti-inflammatory or anti-cancer efficacy of this compound, and how should dosing regimens be optimized?
- Methodological Answer :
- Murine models : Use LPS-induced lung inflammation for anti-inflammatory studies or xenograft models (e.g., A549 lung cancer) for oncology.
- Dose optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling with serial blood sampling to determine AUC and Cmax. Adjust for renal clearance using creatinine clearance assays .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear effects?
- Methodological Answer :
- Fit data to four-parameter logistic models (e.g., Hill equation) using software like GraphPad Prism.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Use Bland-Altman plots to assess agreement between technical replicates .
Q. What strategies validate target engagement of this compound in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) to confirm binding to PDE isoforms.
- Photoaffinity labeling with a radiolabeled or biotinylated probe for pull-down assays .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Solubility (aqueous) | HPLC-UV | 15–20 mg/mL (pH 7.4) | |
| PDE4 IC₅₀ | Fluorescence assay | 2.3 ± 0.5 μM | |
| Plasma half-life (murine) | LC-MS/MS | 4.2 ± 0.8 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
